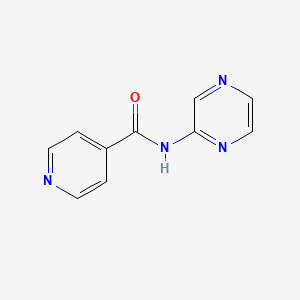
6-(2-hydroxyphenyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2-hydroxyphenyl)hexanoic acid” is a compound that is not widely documented in the literature. The closest compounds found are “6-(4-Hydroxyphenyl)hexanoic acid” and “2-Hydroxyphenylacetic acid”. The former has a molecular weight of 208.26 and the latter is a metabolite of phenylalanine .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “6-(2-Hydroxyphenyl)-2-thiouracil” and its derivatives were synthesized by the reactions of 4-methoxycoumarin with thiourea in the presence of sodium ethoxide . Another study reported a green route for the production of 6-hydroxyhexanoic acid from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural .properties
| { "Design of the Synthesis Pathway": "The synthesis of 6-(2-hydroxyphenyl)hexanoic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Bromohexane", "Sodium hydroxide", "Sodium borohydride", "Sodium hydroxide", "Sodium hypochlorite", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium hydroxide", "6-bromo-2-hydroxyphenylacetic acid" ], "Reaction": [ "Step 1: Bromination of hexane using bromine in the presence of a catalyst to obtain 6-bromohexane.", "Step 2: Reaction of 6-bromohexane with sodium hydroxide to form 6-hydroxyhexanoic acid.", "Step 3: Reduction of 6-hydroxyhexanoic acid using sodium borohydride to obtain 6-hydroxyhexanol.", "Step 4: Oxidation of 6-hydroxyhexanol using sodium hypochlorite in the presence of sodium hydroxide to form 6-hydroxyhexanal.", "Step 5: Aldol condensation of 6-hydroxyhexanal with 2-hydroxybenzaldehyde in the presence of sodium hydroxide to form 6-(2-hydroxyphenyl)hexanal.", "Step 6: Reduction of 6-(2-hydroxyphenyl)hexanal using sodium borohydride to obtain 6-(2-hydroxyphenyl)hexanol.", "Step 7: Oxidation of 6-(2-hydroxyphenyl)hexanol using sodium hypochlorite in the presence of sodium hydroxide to form 6-(2-hydroxyphenyl)hexanoic acid.", "Step 8: Neutralization of the reaction mixture using sodium bicarbonate and acidification using hydrochloric acid to obtain 6-(2-hydroxyphenyl)hexanoic acid.", "Step 9: Purification of the product using recrystallization and drying to obtain pure 6-(2-hydroxyphenyl)hexanoic acid." ] } | |
CAS RN |
100257-13-4 |
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



